molecular formula C8H8ClF2NO2 B15051081 (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride

(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride

Cat. No.: B15051081
M. Wt: 223.60 g/mol
InChI Key: DABZZRYUDTWXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a benzodioxole ring substituted with difluoro groups and a methanamine moiety. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate amine reagents. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with methanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzodioxole oxides, while substitution reactions can produce a variety of substituted benzodioxole derivatives .

Scientific Research Applications

(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoro groups and methanamine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-1,3-benzodioxole: A closely related compound with similar structural features.

    2,2-difluoro-1,3-benzodioxol-5-ol: Another derivative with hydroxyl substitution.

    2,2-difluoro-1,3-benzodioxol-5-yl)methanol: A methanol derivative of the benzodioxole ring.

Uniqueness

(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.60 g/mol

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8;/h1-3H,4,11H2;1H

InChI Key

DABZZRYUDTWXSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)OC(O2)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.